molecular formula C14H14Cl2O2 B6307966 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one CAS No. 69367-16-4

6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one

Cat. No. B6307966
CAS RN: 69367-16-4
M. Wt: 285.2 g/mol
InChI Key: AEIJFBZIJJOWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one, also known as DCC, is a chlorinated cyclic ketone that has been used for various scientific research applications. It is a chlorinated cyclic ketone that is composed of two chlorine atoms, two nitrogen atoms, and one oxygen atom. DCC is a strong oxidizing agent and is used as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. DCC has a wide range of applications in science and has been used in biochemical and physiological research.

Scientific Research Applications

6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one has been used in a variety of scientific research applications, including biochemical and physiological research. It has been used to study the mechanism of action of certain enzymes, hormones, and other proteins. It has also been used to study the effects of certain drugs on the body and to determine the structure-activity relationships of certain drugs. 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one has also been used to study the metabolism of certain drugs and to study the effects of certain drugs on the immune system.

Mechanism of Action

6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one is an oxidizing agent and acts as an electron acceptor in biochemical and physiological reactions. It can react with a variety of molecules, including proteins, enzymes, and hormones, to form covalent bonds. This covalent bond formation can alter the structure and function of the target molecule and can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one has been used to study the biochemical and physiological effects of certain drugs. It has been used to study the effects of certain drugs on the body, including the effects on the immune system, the cardiovascular system, and the nervous system. It has also been used to study the metabolism of certain drugs and to determine the structure-activity relationships of certain drugs.

Advantages and Limitations for Lab Experiments

The use of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one in laboratory experiments has several advantages. It is an easy to use and cost-effective reagent that is widely available. It is also a strong oxidizing agent that can react with a variety of molecules, allowing for a wide range of biochemical and physiological research applications. One of the main limitations of using 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one in laboratory experiments is that it is a strong oxidizing agent and can cause damage to the target molecule if not used correctly.

Future Directions

The use of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one in scientific research is expected to continue to grow in the future. It is expected to be used in the development of new drugs and in the study of the biochemical and physiological effects of existing drugs. It is also expected to be used in the study of the structure-activity relationships of certain drugs, as well as in the study of the metabolism of certain drugs. Additionally, 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one is expected to be used in the study of the mechanism of action of certain enzymes, hormones, and other proteins. Finally, 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one is expected to be used in the study of the effects of certain drugs on the immune system and the nervous system.

Synthesis Methods

6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one can be synthesized in two ways. The first method is the direct synthesis of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one from the reaction of benzophenone and chlorine in the presence of a base. This method is faster and more efficient than the second method, which involves the reaction of cyclohexanone and chlorine in the presence of a base. Both methods require the use of a base, such as potassium carbonate or sodium hydroxide, to catalyze the reaction. The reaction of benzophenone and chlorine yields 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one in a yield of 85-90%. The reaction of cyclohexanone and chlorine yields 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one in a yield of 90-95%.

properties

IUPAC Name

6,8-dichlorospiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2O2/c15-9-6-10-12(17)8-14(4-2-1-3-5-14)18-13(10)11(16)7-9/h6-7H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIJFBZIJJOWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one

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